molecular formula C20H14N2 B1265378 1,1'-Azonaphthalene CAS No. 487-10-5

1,1'-Azonaphthalene

Cat. No. B1265378
CAS RN: 487-10-5
M. Wt: 282.3 g/mol
InChI Key: ICIDZHMCYAIUIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Azonaphthalene and related compounds involves multiple strategies, including the cyclopalladation reaction. Cyclopalladation of 1,1'-Azonaphthalene with bis(hexafluoroacetylacetonato)palladium(II) results in the formation of ortho- and peri-palladated complexes, showcasing its reactivity and the influence of reaction conditions on product formation (Kind et al., 1998).

Molecular Structure Analysis

The molecular structure of 1,1'-Azonaphthalene and its derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the structure of iminophosphorane-substituted 1,8-diaminonaphthalene provides insights into the molecular configurations and potential energy surfaces, contributing to a deeper understanding of the structural dynamics of azonaphthalene compounds (Llamas-Saiz et al., 1991).

Chemical Reactions and Properties

1,1'-Azonaphthalene participates in various chemical reactions, leading to the formation of complex scaffolds. Its utility in organic synthesis is highlighted through its application in reactions under different conditions, producing molecules used in medicines, sensors, and dyes (Ghodsi Mohammadi Ziarani et al., 2020). Furthermore, the photoisomerization behavior of 1,1'-Azonaphthalene in polymer solids indicates its potential for applications in photochemical processes (Naito et al., 1990).

Physical Properties Analysis

The investigation of 1,1'-Azonaphthalene's physical properties, such as its behavior in different solvents and conditions, is crucial for its application in material science and polymer chemistry. Studies on its electrochemical polymerization and the resulting polymeric materials highlight its electroactivity and potential in developing advanced materials (Jackowska et al., 1995).

Chemical Properties Analysis

1,1'-Azonaphthalene's chemical properties, such as its reactivity towards different reagents and participation in multi-component coupling reactions, are of significant interest. For instance, its use in the synthesis of indene derivatives showcases its versatility in organic synthesis (Krishna Bahadur Somai Magar & Lee, 2013).

Scientific Research Applications

Asymmetric Arylation in Organic Synthesis

1,1'-Azonaphthalene derivatives serve as effective arylation reagents in various asymmetric transformations. For instance, they have been used in the enantioselective construction of triaryl-substituted all-carbon quaternary stereocenters through a chiral phosphoric acid-catalyzed reaction with oxindoles. This method displays remarkable functional group tolerance and scalability, creating diverse 2-oxindole derivatives with high yields and enantiocontrol (Chen et al., 2023).

Synthesis and Characterization of Azo-Porphyrins

Novel azonaphthalene porphyrin derivatives have been synthesized using azonaphthalene groups connected through diazo-coupling reactions. These derivatives show unique absorption spectroscopic properties, and the solvent effects on their absorption capabilities have been studied. Additionally, intermolecular fluorescence quenching phenomena in their fluorescence emission spectra were observed (Liu et al., 2007).

Antitumoral Activity in Cancer Research

In cancer research, azonaphthalene derivatives have emerged as a new family of highly specific protein kinase CK2 inhibitors. These compounds exhibit antitumoral activity, particularly in inducing cell cycle arrest in human glioblastoma cells and significantly reducing tumor mass in vitro and in vivo. Their specificity and efficacy highlight the potential for novel allosteric CK2 inhibitors in cancer treatment (Moucadel et al., 2011).

Extraction-Photometric Determination

1,1'-Azonaphthalene derivatives have been used in the extraction-photometric determination of metal ions like cadmium(II). These compounds form chelate complexes with metal ions, facilitating their extraction and quantification from solutions. This method demonstrates specificity and effectiveness in the detection of cadmium(II) ions, indicating the utility of azonaphthalene derivatives in analytical chemistry (Tupys & Tymoshuk, 2015).

Photoreactive Materials

Alkoxy azonaphthalene compounds have been synthesized and shown to undergo trans-cis photoisomerization under UV irradiation. These compounds exhibit specific absorption properties and recover to their original state after a certain period in the dark. The efficiency of their photoisomerization and the content of the cis-isomer have been quantified, indicating their potential in photoreactive material applications (Shi-jun, 2011).

Safety And Hazards

According to the safety data sheet, 1,1’-Azonaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation .

properties

IUPAC Name

dinaphthalen-1-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDZHMCYAIUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032331, DTXSID50870553
Record name 1,1'-Azonaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(naphthalen-1-yl)diazene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Azonaphthalene

CAS RN

487-10-5
Record name 1,2-Di-1-naphthalenyldiazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Azonaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-AZONAPHTHALENE
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Record name 1,1'-Azonaphthalene
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Record name Azonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
TK Saha, S Karmaker, H Ichikawa… - Journal of colloid and …, 2005 - Elsevier
Chitosan, a naturally abundant biopolymer, has widely been studied for metal adsorption from various solutions, but the extension of chitosan as an adsorbent to remove organic …
Number of citations: 80 www.sciencedirect.com
L Kind, AJ Klaus, P Rys, V Gramlich - Helvetica chimica acta, 1998 - Wiley Online Library
The cyclopalladation of 1,1′‐azonaphthalene (= di(naphthalen‐1‐yl)diazene; 2) with bis(hexafluoroacetyl‐acetonato)palladium(II) (3; [Pd(hfa) 2 ]) yields the ortho‐palladated complex (…
Number of citations: 23 onlinelibrary.wiley.com
BD Gummow, GAF Roberts - Die Makromolekulare Chemie …, 1985 - Wiley Online Library
Solutions of chitosan in dilute acetic acid are shown to induce a metachromatic effect in the visible spectrum of the anionic dye sodium 2′‐hydroxy‐1,1′‐azonaphthalene‐4‐sulfonate …
Number of citations: 65 onlinelibrary.wiley.com
AG Evans, JC Evans, PJ Emes, CL James… - Journal of the Chemical …, 1971 - pubs.rsc.org
The effect of temperature on the disproportionation equilibria of the radical anions of azobenzene, naphthalene-1-azobenzene, 1,1′-azonaphthalene, and 2,2′-azonaphthalene in …
Number of citations: 9 pubs.rsc.org
WM Cumming, G Howie - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… red in air and deposited on concentration under reduced pressure 1 : 1'-azonaphthalene, mp 186-187", identified by … it is converted into 1 : 1'-azonaphthalene and 1-naphthylamine. …
Number of citations: 12 pubs.rsc.org
T Naito, K Horie, I Mita - European polymer journal, 1990 - Elsevier
The trans-to-cis photoisomerization and cis-to-trans thermal isomerization of 1,1′-azonaphthalene (AZN) molecularly dispersed in polycarbonate (PC) films were studied in the wide …
Number of citations: 30 www.sciencedirect.com
PF Holt, AE Smith - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
5, 5’-Dinitro-, 6, 6 ‘-dinitro, 5, S’-dinitro, and 3, 3’-dibromo-2, 2’-azonaphth-alenes, and 2, 2’-dibromo-1, 1’-azonaphthalene have been prepared from the corresponding bromo-and nitro-…
Number of citations: 5 pubs.rsc.org
GM Badger, GE Lewis - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… The slight carcinogenic activity of 1 : 1'-azonaphthalene can be explained by its analogous conversion into the slightly carcinogenic 1 : 2-7 : 8-dibenzocarbazole. The aminoazo-…
Number of citations: 31 pubs.rsc.org
M Frankel, R Wolovsky, E Fischer - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… terized by their absorption spectra; cis-1 : 1'-azonaphthalene has been similarly prepared and … The dipole moments of cis-2 : 2'- and of trans2 : 2'- and truns-1 : 1'-azonaphthalene were …
Number of citations: 4 pubs.rsc.org
HH Hodgson, J Habeshaw - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… -, and 4-nitro-4’-methoxy- 1 : 1’-azonaphthalene, each of which affords a moderate yield of the … From 4 : 4’-nitro- and 4-nitro-4’-methoxy1 : 1’-azonaphthalene the hydrochlorides of 3 : 6-…
Number of citations: 0 pubs.rsc.org

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